molecular formula C16H10N4O2 B11512082 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11512082
M. Wt: 290.28 g/mol
InChI Key: VAWNJYREKUDJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a synthetically prepared chemical entity based on the privileged 1,2,4-triazolo[4,3-a]quinoline scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The core triazoloquinoline structure is recognized as a privileged scaffold in medicinal chemistry and is known to exhibit a wide spectrum of biological activities . Specifically, analogs within this class have demonstrated promising anticancer activity by inducing differentiation in neuroblastoma cancer cells, indicating its potential utility in developing novel oncology therapeutics . Furthermore, related 1,2,4-triazolo[4,3-a]quinoline derivatives have been investigated as potent anticonvulsant agents in preclinical models, showing significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests . The incorporation of the 2-nitrophenyl substituent at the 1-position is a key structural feature that can be explored to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, conducting structure-activity relationship (SAR) studies, and investigating mechanisms of action in various disease models, particularly in cancer and neuroscience.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

1-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C16H10N4O2/c21-20(22)14-8-4-2-6-12(14)16-18-17-15-10-9-11-5-1-3-7-13(11)19(15)16/h1-10H

InChI Key

VAWNJYREKUDJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The annulation of 2-hydrazinylquinoline derivatives with nitroalkanes in PPA is a robust method for constructing thetriazolo[4,3-a]quinoline core. The reaction proceeds via the formation of phosphorylated nitronate intermediates, which act as electrophiles. For 1-(2-nitrophenyl) derivatives, phenylnitromethane (2-nitroethylbenzene) serves as the nitroalkane precursor. However, steric and electronic factors from the 2-nitrophenyl group reduce electrophilicity, leading to lower yields compared to aliphatic nitroalkanes.

Key Steps:

  • Activation : PPA protonates the nitroalkane, generating a nitronate intermediate.

  • Nucleophilic Attack : The hydrazine moiety of 2-hydrazinylquinoline attacks the α-carbon of the nitronate.

  • Cyclization : Intramolecular 5-exo-trig cyclization forms the triazole ring, followed by aromatization.

Optimization and Challenges

  • Temperature : Reactions are typically conducted at 130–150°C. Elevated temperatures (≥150°C) improve yields for sterically hindered substrates.

  • Solvent Reduction : Scaling the reaction with a 1.5-fold reduction in PPA volume maintains efficiency (e.g., 91% yield for 3ac ).

  • Limitations : Phenylnitromethane yields ≤15% of 3af due to resonance stabilization of the nitronate intermediate.

Table 1: Comparative Yields for Nitroalkane Substrates in PPA

NitroalkaneProductYield (%)Reference
Nitromethane3aa 78
Phenylnitromethane3af (2-nitrophenyl)12
Ethyl nitroacetate3bg 85

[3+2] Cycloaddition Followed by Reductive Cyclization

Sequential Annulation Strategy

This method involves two steps:

  • Cycloaddition : (E)-3-(2-nitrophenyl)-1-aryl-prop-2-en-1-ones react with azides (e.g., benzyl or sugar azides) to form triazolyl methanones.

  • Reductive Cyclization : Palladium-on-carbon (Pd/C)-mediated reduction closes the quinoline ring, yielding the triazoloquinoline.

Advantages:

  • Regioselectivity : The 2-nitrophenyl group is introduced regioselectively during the cycloaddition step.

  • Functional Group Tolerance : Esters, amides, and halides remain intact under reductive conditions.

Case Study: Synthesis of 4aeg

  • Starting Material : (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one.

  • Azide Component : Benzyl azide.

  • Conditions :

    • Cycloaddition: 80°C, 12 h (yield: 65–75%).

    • Reductive Cyclization: H₂ (1 atm), Pd/C, ethanol, 50°C (yield: 82%).

Table 2: Yields for Reductive Cyclization of Triazolyl Methanones

SubstrateProductYield (%)Reference
Triazolyl methanone 3a 4aeg 82
Sugar-conjugated 3b 4heu 78

Post-Synthetic Nitration of Triazolo[4,3-a]quinoline

Direct Nitration with Nitric Acid

Nitration of pre-formedtriazolo[4,3-a]quinoline introduces the nitro group at the 2-position of the phenyl ring. This method is less common due to challenges in regioselectivity but offers flexibility for late-stage functionalization.

Procedure:

  • Nitration Agent : 98% HNO₃ at 45°C.

  • Workup : Quenching with water precipitates the product, which is purified via recrystallization.

Limitations:

  • Byproducts : Over-nitration or oxidation of the triazole ring may occur.

  • Yield : Typically 40–50% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • PPA-Mediated Cyclocondensation : Most direct route but limited by low yields for 2-nitrophenyl derivatives.

  • Cycloaddition-Reductive Cyclization : Higher yields and better regiocontrol but requires multi-step synthesis.

  • Post-Synthetic Nitration : Flexible but suffers from moderate yields and selectivity issues.

Table 3: Method Comparison for 1-(2-Nitrophenyl)-triazolo[4,3-a]quinoline

MethodYield (%)StepsKey Advantage
PPA Cyclocondensation12–151Simplicity
Cycloaddition-Reductive Cyclization65–822Regioselectivity
Post-Synthetic Nitration40–502Late-stage functionalization

Chemical Reactions Analysis

Palladium-Catalyzed Cyclization

A method from the Organic Chemistry Portal describes the synthesis of triazolo[4,3-a]pyridines via palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation in acetic acid . This chemoselective approach targets the terminal nitrogen of hydrazides, enabling efficient ring formation.

Nitroalkane-Mediated Cyclization

A widely reported method involves reacting 2-hydrazinylquinolines with nitroalkanes (e.g., nitromethane, nitropropane) in polyphosphoric acid (PPA) . The reaction proceeds via:

  • Formation of phosphorylated nitronates : Nitroalkanes react with PPA to generate electrophilic intermediates.

  • Nucleophilic attack : Hydrazine moieties in the quinoline substrate attack these intermediates.

  • Cyclization and elimination : Intramolecular cyclization followed by elimination of phosphoric acid produces the triazole ring.

Reagent Yield Key Features
Nitromethane78%High yield, scalable to multigram
Nitropropane91%Tolerates substituents on quinoline ring
Phenyl nitromethaneLow yieldReduced electrophilicity due to resonance

This method demonstrates broad substrate tolerance, including aromatic and amide substituents on the quinoline ring .

Reaction Mechanisms

The synthesis mechanism involves two pathways depending on the nitroalkane used:

Phosphorylated Nitronate Pathway

For alkyl nitroalkanes (e.g., nitromethane):

  • Electrophilic activation : Nitroalkanes form phosphorylated nitronates in PPA.

  • Hydrazine attack : The hydrazine group reacts with the electrophilic intermediate.

  • Cyclization : A 5-exo-trig intramolecular nucleophilic cyclization forms the triazole ring.

  • Elimination : Phosphorylhydroxylamine is expelled, completing the annulation .

Nitroketone Pathway

For nitroacetophenone:

  • Hydrazone formation : Reaction with hydrazinylquinoline generates a hydrazone intermediate.

  • Cyclization : The quinoline nitrogen attacks the hydrazone moiety, forming the ring.

  • Elimination : Nitromethane is expelled, yielding the triazole product .

Derivatization Reactions

The nitro group enables further functionalization through:

  • Nucleophilic substitution : The nitrophenyl group’s electrophilicity allows reactions with amines or other nucleophiles.

  • Reduction : Conversion of the nitro group to an amino group under reductive conditions, altering biological activity.

  • Oxidative modifications : Introduction of additional functional groups via oxidative pathways .

Substituent Effects on Reactivity

Structural modifications significantly influence reactivity:

Substituent Effect
Methyl groups on quinolineTolerated, enabling high-yield synthesis (e.g., 4-methylquinoline → 91% yield)
Aromatic groups (e.g., phenyl)Reduced reactivity due to resonance stabilization of phosphorylated nitronates
Amide groupsCompatible, enabling functionalized derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazoloquinoline derivatives, including 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline. These compounds have been synthesized and tested against various strains of bacteria and fungi. For instance, derivatives exhibiting significant antibacterial activity against Mycobacterium tuberculosis have been identified. In one study, compounds derived from quinoline and triazole motifs demonstrated effective inhibition of the InhA enzyme in M. tuberculosis, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL .

Anticancer Potential

Triazoloquinolines have also shown promise in cancer therapy. The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For example, research indicates that certain derivatives of triazoloquinolines can inhibit key targets such as EGFR and CDK2, leading to reduced cell viability in cancer models. One study reported that specific derivatives exhibited GI50 values ranging from 22 nM to 31 nM against various cancer cell lines .

Neuropharmacological Effects

The anticonvulsant properties of triazoloquinolines are another area of interest. Compounds within this class have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Research has indicated that these compounds can act as effective anticonvulsants in animal models, suggesting potential use in treating epilepsy and other neurological disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and nitroalkanes. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the triazoloquinoline scaffold affect biological activity. For example, varying the substituents on the quinoline ring can lead to enhanced potency against specific biological targets .

Case Study 1: Antitubercular Activity

A comprehensive investigation into quinoline-triazole hybrids revealed that certain compounds displayed significant antitubercular activity by inhibiting the InhA enzyme critical for bacterial survival. The study synthesized multiple derivatives and assessed their efficacy against M. tuberculosis, highlighting the potential for developing new antitubercular agents from this chemical class .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of triazoloquinolines as multi-target inhibitors for cancer treatment. The findings demonstrated that specific derivatives could effectively inhibit both EGFR and BRAF V600E mutations prevalent in various cancers, showcasing their potential as dual-action therapeutic agents .

Mechanism of Action

The biological activity of 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting antimicrobial or antiviral effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physical Properties

Compound Name Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ ppm)
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline 2-Nitrophenyl at C1 210–212 291.09 8.46 (d, J = 7.5 Hz, quinoline H)
1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxaline Ethyl at C1 151–153 213.25 Not reported
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline p-Fluorophenyl at C5 Not reported 280.31 ED₅₀ = 22.0 mg/kg (anti-PTZ)
7-(4-Fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline 4-Fluorobenzyloxy at C7 Not reported 337.37 ED₅₀ = 11.8 mg/kg (MES test)

Key Observations :

  • The 2-nitrophenyl substituent confers a higher melting point (210–212°C) compared to alkylated analogs like 1-ethyl derivatives (151–153°C), likely due to increased polarity and intermolecular interactions .
  • Substitution at the quinoline C5 or C7 positions (e.g., fluorophenyl or benzyloxy groups) significantly enhances anticonvulsant potency over nitro-substituted derivatives .

Pharmacological Activity

Table 2: Anticonvulsant Activity of Triazoloquinoline Derivatives

Compound Name Substituent Position ED₅₀ (mg/kg, MES Test) Neurotoxicity (Rotarod Test)
This compound C1 Not reported Not evaluated
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline C5 27.4 Low
7-(4-Fluorobenzyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline C7 11.8 Moderate
1-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 876594-97-7) C1 Not reported Not evaluated

Key Findings :

  • Substituent Position Matters : C7-substituted derivatives (e.g., 7-benzyloxy) exhibit superior anticonvulsant activity (ED₅₀ = 11.8 mg/kg) compared to C1- or C5-substituted analogs, likely due to enhanced blood-brain barrier permeability .
  • Triazole vs. Triazolone : Triazole rings (e.g., compound 3f) show potent anticonvulsant effects (ED₅₀ = 22.0–27.4 mg/kg), whereas triazolone derivatives (e.g., 4a-f) are inactive even at 300 mg/kg, highlighting the necessity of the triazole’s nitrogen-rich structure for target engagement .

Biological Activity

1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazoloquinolines, which are known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinoline moiety, with a nitrophenyl substituent at the 1-position. This structural configuration is significant as it influences the compound's lipophilicity and reactivity.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. A study reported IC50 values ranging from 5 µM to 10 µM against human cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colorectal cancer) . These findings suggest that the compound may act as a potential chemotherapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Topoisomerase Inhibition : It inhibits topoisomerase II enzymes, which are crucial for DNA unwinding during replication .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity. Studies have indicated effectiveness against various bacterial strains and fungi. For instance, it has shown significant inhibition against Staphylococcus aureus and Candida albicans .

Anticonvulsant Activity

Preliminary research suggests that this compound may possess anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems in the brain .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameIC50 (µM)Activity TypeNotes
This compound5-10AnticancerEffective against HepG2 and HCT-116
1-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline6-12AnticancerSimilar mechanism; higher lipophilicity
1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline8-15AntimicrobialBroader spectrum against bacteria

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

  • A study conducted on the HCT-116 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
  • Another case study showed that combining this compound with established chemotherapeutics enhanced overall cytotoxicity compared to either agent alone.

Q & A

Q. What are the established synthetic routes for 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation and cyclization steps. For example, similar triazoloquinoline derivatives are synthesized by reacting nitro-substituted precursors with thiocarbohydrazide under acidic or alkaline conditions, followed by cyclization using brominated reagents (e.g., benzyl bromide) in anhydrous ethanol . Optimization may include adjusting solvent systems (e.g., nitrobenzene for high-temperature stability), reaction time, and stoichiometric ratios of intermediates. Characterization via IR and NMR (e.g., δ 7.45–8.57 ppm for aromatic protons in CDCl₃) confirms structural integrity .

Q. How can spectroscopic methods (NMR, IR) validate the structure of triazoloquinoline derivatives?

Key spectral markers include:

  • ¹H NMR : Aromatic proton resonances between δ 7.4–8.6 ppm, with coupling patterns (e.g., doublets for para-substituted phenyl groups) .
  • ¹³C NMR : Signals for triazole-ring carbons (e.g., δ 149.8 ppm for 3a-C) and quinoline backbone carbons (e.g., δ 123.1 ppm for 5a-C) .
  • IR : Stretching vibrations at ~1620 cm⁻¹ (C=N triazole) and ~1450 cm⁻¹ (C-C aromatic) .

Q. What preliminary biological screening approaches are suitable for triazoloquinoline derivatives?

Initial screening should focus on antimicrobial and central nervous system (CNS) activity. For example:

  • Antibacterial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
  • Anti-inflammatory : Carrageenan-induced paw edema assays .

Advanced Research Questions

Q. How do substituents (e.g., nitro, chloro) influence the pharmacological activity of triazoloquinoline derivatives?

The 2-nitrophenyl group enhances electron-withdrawing effects, potentially increasing CNS penetration and receptor binding. Comparative studies show:

  • Anticonvulsant activity : 7-Heptyloxy derivatives (e.g., ED₅₀ = 18 mg/kg in MES models) outperform shorter alkoxy chains .
  • Antimicrobial activity : Chloro-substituted analogues exhibit broader-spectrum inhibition (MIC = 12.5 µg/mL against Candida albicans) .
    Methodology: Structure-activity relationship (SAR) studies using substituent variation (alkyl, halogens) and computational docking to predict binding affinities .

Q. What analytical challenges arise in characterizing triazoloquinoline derivatives, and how can they be resolved?

Challenges include:

  • Regioisomer ambiguity : Similar NMR shifts for triazole-quinoline fusion positions. Resolution: X-ray crystallography (e.g., C–H···π interactions in crystal lattices confirm regiochemistry) .
  • Purity assessment : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm .

Q. How can mechanistic studies elucidate the anticonvulsant mode of action for triazoloquinoline derivatives?

Proposed mechanisms include GABAergic modulation or sodium channel blockade. Approaches:

  • In vitro : Patch-clamp assays on hippocampal neurons to assess Na⁺ current inhibition .
  • In silico : Molecular dynamics simulations targeting voltage-gated sodium channels (e.g., Nav1.2) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from differences in:

  • Substituent positioning : Meta- vs. para-nitro groups alter electron distribution and bioactivity .
  • Assay protocols : Standardize inoculum size in antimicrobial tests or seizure induction parameters in MES models .
    Recommendation: Meta-analyses comparing datasets with fixed variables (e.g., dosage, solvent controls) .

Methodological Guidance

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects on yield .
  • Pharmacokinetic Profiling : Employ LC-MS/MS to quantify blood-brain barrier permeability in rodent models .
  • Crystallography : Collaborate with facilities offering single-crystal X-ray diffraction to resolve regiochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.